VR23

Description

Structure

3D Structure

Properties

IUPAC Name |

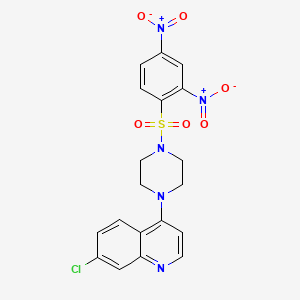

7-chloro-4-[4-(2,4-dinitrophenyl)sulfonylpiperazin-1-yl]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN5O6S/c20-13-1-3-15-16(11-13)21-6-5-17(15)22-7-9-23(10-8-22)32(30,31)19-4-2-14(24(26)27)12-18(19)25(28)29/h1-6,11-12H,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDQVZPPIHADUOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=C3C=CC(=CC3=NC=C2)Cl)S(=O)(=O)C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN5O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

VR23 Proteasome Inhibitor: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

VR23 is a novel, structurally distinct quinoline-sulfonyl hybrid proteasome inhibitor that has demonstrated potent and selective anti-cancer activity in preclinical studies.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its molecular target, downstream cellular effects, and synergistic potential with other chemotherapeutic agents. The information is compiled from published research to support further investigation and development of this promising therapeutic candidate.

Introduction to this compound

This compound, chemically identified as 7-chloro-4-(4-(2,4-dinitrophenylsulfonyl)piperazin-1-yl)quinoline, emerged from a chemical library screening designed to identify cancer-selective proteasome inhibitors.[3] Unlike many existing proteasome inhibitors, this compound exhibits a unique structural motif and a preferential cytotoxic effect on cancer cells with minimal impact on noncancerous cells.[3] Its primary therapeutic potential has been explored in multiple myeloma, including bortezomib-resistant strains, and metastatic breast cancer.[4][3]

Core Mechanism of Action: Proteasome Inhibition

The ubiquitin-proteasome system is a critical cellular pathway responsible for the degradation of a majority of intracellular proteins, thereby regulating numerous cellular processes.[5] Proteasome inhibitors block this degradation, leading to an accumulation of regulatory proteins that can induce cell cycle arrest and apoptosis.[6][7] This is particularly effective in cancer cells, such as multiple myeloma cells, which produce large amounts of protein and are thus highly dependent on proteasome function.[6][7]

This compound functions as a potent inhibitor of the 20S proteasome, the catalytic core of the proteasome complex.[3] Its primary molecular target has been identified as the β2 subunit of the 20S proteasome.[3][8] this compound inhibits the three major catalytic activities of the proteasome with varying potencies.[4][3]

Quantitative Inhibition Data

| Proteasome Activity | IC50 Value |

| Trypsin-like (β2 subunit) | 1 nmol/L |

| Chymotrypsin-like (β5 subunit) | 50-100 nmol/L |

| Caspase-like (β1 subunit) | 3 µmol/L |

Data sourced from preclinical studies.[3]

Signaling Pathway of this compound-Induced Apoptosis

The inhibitory action of this compound on the proteasome leads to a specific downstream signaling cascade culminating in cancer cell death. A key event is the accumulation of ubiquitinated cyclin E.[3] This accumulation triggers an abnormal centrosome amplification cycle, a cellular anomaly that ultimately leads to apoptosis.[4][3] This selective mechanism of action contributes to this compound's preferential killing of cancer cells.[3]

Caption: this compound inhibits the β2 subunit of the 20S proteasome, leading to the accumulation of ubiquitinated Cyclin E, which in turn causes abnormal centrosome amplification and induces apoptosis in cancer cells.

Preclinical Efficacy

Preclinical studies have demonstrated the significant anti-tumor activity of this compound in both in vitro and in vivo models of multiple myeloma and breast cancer.[1]

In Vitro Synergistic Activity in Multiple Myeloma Cell Lines

This compound has shown synergistic effects when combined with the clinically approved proteasome inhibitor bortezomib, particularly in bortezomib-resistant cell lines.[1]

| Cell Line | Treatment | Cell Growth Rate (%) |

| RPMI-8226 (Bortezomib-naïve) | This compound | 79.3% |

| Bortezomib | 12.5% | |

| This compound + Bortezomib | 1.6% | |

| RPMI-8226 (Bortezomib-resistant) | This compound | 47% |

| Bortezomib | 109.7% | |

| This compound + Bortezomib | -8.6% | |

| KAS6/1 | This compound | 65% |

| Bortezomib | 92% | |

| This compound + Bortezomib | 26.5% | |

| ANBL6 (Bortezomib-resistant) | This compound | 94% |

| Bortezomib | 102.9% | |

| This compound + Bortezomib | 48.9% |

Data adapted from preclinical experiments.[1]

In Vivo Efficacy in a Multiple Myeloma Xenograft Model

In a mouse model engrafted with RPMI-8226 multiple myeloma cells, treatment with this compound resulted in a significant reduction in tumor volume compared to the placebo group.[1] After 24 days of treatment, the tumor volume in this compound-treated mice was only 19.1% of that in the placebo-treated mice.[1]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of these findings. The following outlines a general workflow for evaluating a novel proteasome inhibitor like this compound, based on the described studies.

General Experimental Workflow

Caption: A generalized workflow for the preclinical evaluation of this compound, encompassing in vitro and in vivo studies to determine its mechanism of action and anti-cancer efficacy.

Detailed Methodologies (as inferred from published data):

-

Proteasome Activity Assay: The inhibitory effect of this compound on the trypsin-like, chymotrypsin-like, and caspase-like activities of the proteasome can be determined using a fluorogenic assay with cell extracts from various cell lines (e.g., HeLa, MCF7, MDA-MB-231).[9] Specific fluorogenic substrates for each catalytic subunit are used, and the fluorescence is measured in the presence of varying concentrations of this compound to determine the IC50 values.

-

Cell Viability and Cytotoxicity Assays: The differential effect of this compound on cancer and non-cancerous cells can be assessed using assays such as the sulforhodamine B (SRB) assay or clonogenic assays.[9][8] These assays quantify cell density and proliferative capacity after treatment with this compound.

-

Molecular Docking and Substrate Competition Assays: Computational molecular docking studies can be employed to predict the binding of this compound to the subunits of the 20S proteasome.[3] These predictions can be validated experimentally through substrate competition assays to confirm the target subunit.[3]

-

Western Blotting: To confirm the downstream effects of proteasome inhibition, western blotting can be used to detect the accumulation of ubiquitinated proteins and specific proteins like cyclin E in cells treated with this compound.[3][10]

-

Xenograft Models: The in vivo anti-tumor activity of this compound can be evaluated in immunocompromised mice bearing tumors from human cancer cell lines (e.g., RPMI-8226 for multiple myeloma or MDA-MB-231 for breast cancer).[9] Mice are treated with this compound, and tumor growth is monitored over time.[9]

Conclusion and Future Directions

This compound represents a promising new class of proteasome inhibitors with a distinct chemical structure and a cancer-selective mechanism of action. Its ability to potently inhibit the trypsin-like activity of the proteasome and its efficacy in bortezomib-resistant models highlight its potential to overcome existing therapeutic challenges in multiple myeloma and other malignancies. Further research is warranted to fully elucidate its pharmacological properties and to advance its development toward clinical applications. This includes more extensive preclinical toxicology studies and, ultimately, well-designed clinical trials to evaluate its safety and efficacy in cancer patients.

References

- 1. blogs.the-hospitalist.org [blogs.the-hospitalist.org]

- 2. New proteasome inhibitor exhibits activity against MM | MDedge Hematology and Oncology [mdedge9-ma1.mdedge.com]

- 3. This compound: A Quinoline-Sulfonyl Hybrid Proteasome Inhibitor That Selectively Kills Cancer via Cyclin E-Mediated Centrosome Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 5. Next-generation proteasome inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. google.com [google.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

Unraveling the Multifaceted Biological Activity and Cellular Targets of VR23: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

VR23, a novel quinoline-sulfonyl hybrid compound, has emerged as a potent and selective modulator of key cellular processes with significant therapeutic potential in oncology and inflammatory diseases. This technical guide provides an in-depth analysis of the biological activity and cellular targets of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanisms of action.

Core Biological Activity: Potent and Selective Proteasome Inhibition

This compound functions as a powerful inhibitor of the proteasome, a critical cellular machine responsible for protein degradation. Its inhibitory activity is nuanced, demonstrating selectivity for different catalytic subunits of the 20S proteasome. The primary molecular target of this compound has been identified as the β2 subunit of the 20S proteasome.[1][2][3] This selective inhibition distinguishes it from other proteasome inhibitors and contributes to its unique biological effects.

Quantitative Inhibition Data

The inhibitory potency of this compound against the different proteasomal activities has been quantified through various studies. The half-maximal inhibitory concentrations (IC50) are summarized below:

| Proteasome Subunit Activity | IC50 Value |

| Trypsin-like | 1 nM[1][2][4] |

| Chymotrypsin-like | 50-100 nM[1][2][4] |

| Caspase-like | 3 µM[1][2][4] |

Cellular Impact in Oncology: Induction of Cancer-Specific Apoptosis

In the context of cancer, this compound exhibits selective cytotoxicity towards malignant cells while having minimal effect on noncancerous cells.[1][3] This cancer-selective killing is a desirable characteristic for any potential anti-cancer therapeutic.

Anti-proliferative Activity

This compound has demonstrated significant anti-proliferative effects across a range of cancer cell lines. The IC50 values for cell growth inhibition are presented below:

| Cell Line | Cancer Type | IC50 Value |

| RPMI 8226 | Multiple Myeloma | 2.94 µM[4] |

| KAS 6 | Multiple Myeloma | 1.46 µM[4] |

| MCF7 | Breast Cancer | ~1.5 µM (effective concentration)[1] |

Notably, this compound is equally effective against both bortezomib-sensitive and -resistant multiple myeloma cells, suggesting its potential to overcome clinical resistance to established proteasome inhibitors.[4][5] Furthermore, when used in combination with bortezomib, this compound displays synergistic effects in inhibiting the growth of multiple myeloma cells.[4][5]

Mechanism of Action in Cancer Cells

The primary mechanism by which this compound induces cancer cell death involves the disruption of the cell cycle and the induction of apoptosis. This is initiated by the accumulation of ubiquitinated proteins, a direct consequence of proteasome inhibition.[3][4] A key protein implicated in this process is Cyclin E. The accumulation of ubiquitinated Cyclin E leads to abnormal centrosome amplification, resulting in the formation of abnormal mitotic spindles, irreversible mitotic arrest, and ultimately, apoptosis.[5][6]

Anti-Inflammatory Properties of this compound

Beyond its anti-cancer effects, this compound has demonstrated potent anti-inflammatory activity.[7] This dual functionality broadens its therapeutic potential.

Downregulation of Pro-inflammatory Cytokines

In cellular models of inflammation, such as LPS-induced THP-1 monocytes, this compound effectively downregulates the production of key pro-inflammatory cytokines, including IL-1β, TNF-α, IL-6, and IL-8, with an efficacy comparable to dexamethasone.[7] In contrast, other proteasome inhibitors like bortezomib and carfilzomib do not exhibit the same potent anti-inflammatory effect.[7]

Mechanism of Anti-Inflammatory Action

The anti-inflammatory mechanism of this compound is believed to be distinct from its proteasome inhibitory activity. Research suggests that this compound prevents the phosphorylation of STAT3 (Signal Transducer and Activator of Transcription 3), a key signaling molecule in inflammatory pathways.[8] This inhibition of STAT3 phosphorylation leads to a decrease in the production of its downstream targets, including the pro-inflammatory cytokines IL-6 and MCP-1.[8]

In Vivo Efficacy

The therapeutic potential of this compound has been further validated in preclinical animal models. In athymic mice engrafted with MDA-MB-231 metastatic breast cancer cells, intraperitoneal administration of this compound at 30 mg/kg demonstrated effective antitumor and antiangiogenic activities.[4] In the same study, this compound was also found to reduce the adverse effects associated with paclitaxel treatment.[4] In a model of acute lung inflammation in mice, this compound effectively reduced the levels of TNF-α.[1]

Experimental Protocols

Proteasome Activity Assay

To determine the inhibitory effect of this compound on proteasome activity, the following protocol is typically employed:

-

Cell Lysis: Exponentially growing cells are treated with various concentrations of this compound for a specified duration (e.g., 6 hours).[4] The cells are then lysed using a buffer containing a non-ionic detergent like 0.5% NP40 to extract proteasomes.[4]

-

Fluorogenic Substrate Incubation: The cell extracts containing the proteasomes are mixed with specific fluorogenic substrates in a 96-well plate.[4] These substrates are specific for the different proteasomal activities:

-

Trypsin-like: LRR-AMC

-

Chymotrypsin-like: SUVY-AMC

-

Caspase-like: LLE-AMC

-

-

Fluorescence Monitoring: The plate is incubated at 37°C, and the fluorescence intensity is monitored over time at an excitation wavelength of 360 nm and an emission wavelength of 480 nm.[4] The rate of increase in fluorescence is proportional to the proteasome activity.

-

IC50 Calculation: The IC50 values are calculated by plotting the proteasome activity against the concentration of this compound and fitting the data to a sigmoidal dose-response curve.[4]

Cell Viability and Growth Inhibition Assays

The effect of this compound on cancer cell viability and proliferation is commonly assessed using the following methods:

-

Sulforhodamine B (SRB) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye is proportional to the total protein mass and, therefore, the number of cells.

-

Clonogenic Assay: This assay assesses the ability of a single cell to grow into a colony. It is a measure of long-term cell survival and reproductive integrity following drug treatment.[4]

For both assays, IC50 values are determined by treating cells with a range of this compound concentrations and measuring the cell viability or colony formation relative to untreated controls. The data is then analyzed using a sigmoidal dose-response curve.[4]

Conclusion

This compound is a promising preclinical compound with a well-defined mechanism of action as a selective proteasome inhibitor. Its ability to induce cancer-specific apoptosis and its potent anti-inflammatory properties highlight its potential for development as a therapeutic agent for a range of diseases. The detailed understanding of its cellular targets and biological activities provides a strong foundation for further investigation and clinical translation.

References

- 1. medkoo.com [medkoo.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. apexbt.com [apexbt.com]

- 7. The this compound Antitumor Compound Also Shows Strong Anti-Inflammatory Effects in a Human Rheumatoid Arthritis Cell Model and Acute Lung Inflammation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Unraveling the potential for the novel agent, this compound, and its use as an anti-inflammatory for both acute and chronic inflammatory conditions [laurentian.scholaris.ca]

VR23 Quinoline-Sulfonyl Hybrid: A Technical Whitepaper on a Novel Proteasome Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

VR23, chemically identified as 7-chloro-4-(4-(2,4-dinitrophenylsulfonyl)piperazin-1-yl)quinoline, is a novel small molecule of the quinoline-sulfonyl hybrid class that has demonstrated significant potential as a selective anti-cancer agent. This document provides an in-depth technical overview of the discovery, mechanism of action, and preclinical development of this compound. It acts as a potent proteasome inhibitor, with a unique targeting profile that leads to cancer cell-specific apoptosis. This whitepaper consolidates key quantitative data, detailed experimental methodologies, and visual representations of its molecular pathways to serve as a comprehensive resource for the scientific community.

Introduction

The ubiquitin-proteasome system is a critical pathway for protein degradation and is a clinically validated target for cancer therapeutics. However, the development of proteasome inhibitors with high selectivity for cancer cells over non-cancerous cells remains a significant challenge. This compound emerged from the screening of a chemical library constructed through a hybrid approach, combining a 4-piperazinylquinoline scaffold with a sulfonyl pharmacophore.[1] This molecule has shown promise in preclinical studies, exhibiting potent and selective cytotoxicity against various cancer cell lines, including those resistant to existing therapies.

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | 7-chloro-4-(4-(2,4-dinitrophenylsulfonyl)piperazin-1-yl)quinoline | [2] |

| Synonyms | VR-23 | [2] |

| CAS Number | 1624602-30-7 | [2] |

| Molecular Formula | C19H16ClN5O6S | |

| Molecular Weight | 477.88 g/mol |

Mechanism of Action

This compound functions as a potent inhibitor of the 20S proteasome, the catalytic core of the ubiquitin-proteasome system. Its primary molecular target is the β2 subunit of the 20S proteasome.[1] This inhibition is highly specific and leads to the disruption of protein homeostasis within the cell.

Proteasome Inhibition

This compound exhibits potent inhibitory activity against the different catalytic activities of the proteasome, with a particularly high affinity for the trypsin-like activity.

| Proteasome Subunit Activity | IC50 |

| Trypsin-like (β2) | 1 nM |

| Chymotrypsin-like (β5) | 50-100 nM |

| Caspase-like (β1) | 3 µM |

Table 1: In vitro inhibitory activity of this compound on proteasome subunits.[1][3]

Downstream Cellular Effects

The inhibition of the proteasome by this compound leads to a cascade of events within cancer cells, ultimately culminating in apoptosis. A key downstream effect is the accumulation of ubiquitinated cyclin E.[1] This accumulation disrupts the normal cell cycle and leads to abnormal centrosome amplification, a hallmark of genomic instability often observed in cancer cells. This targeted disruption of cell cycle machinery contributes to the selective killing of cancer cells.

In Vitro Efficacy

This compound has demonstrated potent cytotoxic activity against a panel of human cancer cell lines, while exhibiting significantly lower toxicity towards non-cancerous cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| MDA-MB-231 | Breast Cancer | ~2.5 |

| MDA-MB-468 | Breast Cancer | ~2.0 |

| MCF7 | Breast Cancer | ~5.0 |

| RPMI 8226 | Multiple Myeloma | 2.94 |

| KAS 6 | Multiple Myeloma | 1.46 |

| 184B5 | Non-cancerous Breast | > 25 |

| MCF10A | Non-cancerous Breast | > 25 |

Table 2: In vitro cytotoxicity of this compound in various cell lines.[1][4]

Notably, this compound shows a synergistic effect in killing multiple myeloma cells when used in combination with the clinically approved proteasome inhibitor bortezomib, including in bortezomib-resistant cell lines.[1]

In Vivo Efficacy

Preclinical studies in animal models have confirmed the anti-tumor activity of this compound.

Xenograft Models

In athymic mice engrafted with MDA-MB-231 metastatic breast cancer cells or RPMI 8226 multiple myeloma cells, intraperitoneal administration of this compound at a dose of 30 mg/kg effectively inhibited tumor growth.[4]

Combination Therapy with Paclitaxel

When used in combination with paclitaxel, this compound not only enhanced the anti-tumor activity of paclitaxel but also appeared to reduce some of its side effects.[1]

Anti-Inflammatory Properties and the NF-κB Pathway

Beyond its anti-cancer effects, this compound has demonstrated potent anti-inflammatory activity. This is believed to be mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The proteasome is responsible for the degradation of IκBα, the inhibitor of NF-κB. By inhibiting the proteasome, this compound prevents the degradation of IκBα, which in turn sequesters NF-κB in the cytoplasm and prevents its translocation to the nucleus to activate the transcription of pro-inflammatory genes.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a multi-step process. The key precursor, 7-chloro-4-(piperazin-1-yl)quinoline, is first synthesized. This is achieved through the nucleophilic substitution of 4,7-dichloroquinoline with piperazine. The final step involves the reaction of 7-chloro-4-(piperazin-1-yl)quinoline with 2,4-dinitrobenzenesulfonyl chloride to yield the final product, this compound. Detailed synthetic procedures can be found in the relevant patent literature.

In Vitro Proteasome Activity Assay

-

Cell Lysate Preparation: Cancer cells are lysed using a suitable buffer (e.g., 0.5% NP-40 buffer) to extract proteasomes.

-

Substrate Incubation: The cell lysate is incubated with fluorogenic peptide substrates specific for the chymotrypsin-like (Suc-LLVY-AMC), trypsin-like (Boc-LRR-AMC), and caspase-like (Z-LLE-AMC) activities of the proteasome in the presence of varying concentrations of this compound.

-

Fluorescence Measurement: The cleavage of the AMC (7-amino-4-methylcoumarin) group from the substrates by active proteasomes results in a fluorescent signal, which is measured over time using a microplate reader at an excitation wavelength of ~360 nm and an emission wavelength of ~480 nm.

-

IC50 Determination: The concentration of this compound that inhibits 50% of the proteasome activity is calculated.

Cell Viability Assays (SRB or MTT Assay)

-

Cell Seeding: Cancer and non-cancerous cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of this compound for a specified period (e.g., 48-72 hours).

-

Staining:

-

SRB Assay: Cells are fixed with trichloroacetic acid and stained with sulforhodamine B (SRB).

-

MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells, which is converted to formazan by viable cells.

-

-

Measurement: The absorbance is read using a microplate reader.

-

IC50 Calculation: The concentration of this compound that causes 50% inhibition of cell growth is determined.

In Vivo Xenograft Study

-

Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used.

-

Tumor Cell Implantation: Human cancer cells (e.g., MDA-MB-231) are subcutaneously or orthotopically injected into the mice.

-

Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, this compound alone, other chemotherapeutic agents (e.g., paclitaxel) alone, and combination therapy. Drugs are administered via a specified route (e.g., intraperitoneal injection) and schedule.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and tumors are excised for further analysis (e.g., histology, western blotting).

Conclusion

This compound is a promising novel quinoline-sulfonyl hybrid molecule with a distinct mechanism of action as a proteasome inhibitor. Its selective cytotoxicity towards cancer cells, coupled with its in vivo efficacy and potential as a combination therapy agent, makes it a compelling candidate for further preclinical and clinical development. The anti-inflammatory properties of this compound may also offer therapeutic benefits in cancer and other inflammatory diseases. This technical guide provides a foundational resource for researchers interested in the continued investigation and development of this promising therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. 837-52-5|7-Chloro-4-(piperazin-1-yl)quinoline|BLD Pharm [bldpharm.com]

- 3. US9206133B2 - Process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline - Google Patents [patents.google.com]

- 4. EP2718268B1 - Novel process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline - Google Patents [patents.google.com]

A Technical Guide to VR23: A Novel Proteasome Inhibitor in the Ubiquitin-Proteasome System

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ubiquitin-proteasome system (UPS) is a critical cellular pathway responsible for the degradation of a majority of intracellular proteins, playing a pivotal role in cellular homeostasis. Dysregulation of the UPS has been implicated in a variety of diseases, including cancer and neurodegenerative disorders, making it a key target for therapeutic intervention. This document provides a comprehensive technical overview of VR23, a novel small molecule inhibitor that targets the β2 subunit of the 20S proteasome. This compound has demonstrated potent anti-cancer properties by inducing apoptosis in cancer cells with minimal effects on noncancerous cells.[1] This guide details the molecular mechanism of this compound, its interaction with the proteasome, and its downstream effects on cellular signaling pathways, supported by quantitative data and detailed experimental protocols.

Introduction to the Ubiquitin-Proteasome System (UPS)

The UPS is the primary mechanism for selective protein degradation in eukaryotic cells.[2] The process involves two discrete and successive steps: the covalent attachment of a polyubiquitin chain to a target protein and the subsequent degradation of the tagged protein by the 26S proteasome. The ubiquitination cascade is carried out by three key enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). The E3 ligase is responsible for substrate recognition and is a key determinant of substrate specificity.

The 26S proteasome is a large, multi-catalytic protease complex that recognizes and degrades polyubiquitinated proteins. It is composed of a 20S core particle, which contains the catalytic sites, and one or two 19S regulatory particles, which are responsible for recognizing and unfolding ubiquitinated substrates.

This compound: A Novel Proteasome Inhibitor

This compound, chemically known as 7-chloro-4-(4-(2,4-dinitrophenylsulfonyl)piperazin-1-yl)quinoline, is a small molecule that has been identified as a potent proteasome inhibitor.[1] It exhibits a unique mechanism of action by primarily targeting the β2 subunit of the 20S proteasome, which is responsible for trypsin-like activity.[1] This is in contrast to many other proteasome inhibitors, such as bortezomib, which primarily target the β5 subunit (chymotrypsin-like activity).

Mechanism of Action

This compound's inhibition of the proteasome's trypsin-like activity leads to the accumulation of ubiquitinated proteins within the cell.[3] A key downstream effect of this is the accumulation of ubiquitinated cyclin E, which in turn causes abnormal centrosome amplification and ultimately leads to apoptotic cell death in cancer cells.[1] This selective action against cancer cells, with little effect on noncancerous cells, makes this compound a promising candidate for cancer therapy.[1]

Quantitative Data

The following tables summarize the key quantitative data related to the activity and efficacy of this compound.

Table 1: Inhibitory Activity of this compound against Proteasome Subunits

| Proteasome Subunit | Activity | IC50 |

| β1 | Caspase-like | 3 µmol/L[1] |

| β2 | Trypsin-like | 1 nmol/L[1] |

| β5 | Chymotrypsin-like | 50-100 nmol/L[1] |

Table 2: In Vivo Antitumor Activity of this compound

| Cancer Model | Treatment | Tumor Size Reduction |

| MDA-MB-231 Xenograft | This compound (30 mg/kg) | 4.6-fold[3] |

| MDA-MB-231 Xenograft | This compound + Paclitaxel | 29-fold[3] |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and logical relationships involving this compound.

Caption: Mechanism of this compound leading to apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of this compound.

In Vitro Proteasome Activity Assay

This assay measures the inhibitory effect of this compound on the different catalytic activities of the 20S proteasome.

Materials:

-

Purified 20S proteasome

-

Fluorogenic peptide substrates for each catalytic subunit:

-

Caspase-like: Z-LLE-AMC

-

Trypsin-like: Boc-LRR-AMC

-

Chymotrypsin-like: Suc-LLVY-AMC

-

-

This compound

-

Assay buffer (50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2)

-

384-well black plates

-

Fluorometer

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 384-well plate, add 5 µL of each this compound dilution.

-

Add 20 µL of assay buffer containing 0.5 µg of 20S proteasome to each well.

-

Incubate for 15 minutes at 37°C.

-

Add 5 µL of the appropriate fluorogenic peptide substrate (20 µM final concentration) to each well.

-

Measure the fluorescence intensity every 2 minutes for 60 minutes using a fluorometer (excitation: 380 nm, emission: 460 nm).

-

Calculate the rate of substrate cleavage and determine the IC50 value for this compound for each proteasome activity.

Western Blot for Ubiquitinated Proteins

This protocol is used to detect the accumulation of ubiquitinated proteins in cells treated with this compound.

Materials:

-

Cancer cell line (e.g., MDA-MB-231)

-

This compound

-

Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-ubiquitin, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Culture cancer cells to 70-80% confluency.

-

Treat cells with varying concentrations of this compound for a specified time (e.g., 24 hours).

-

Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with the primary anti-ubiquitin antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Re-probe the membrane with an anti-GAPDH antibody as a loading control.

Caption: Workflow for Western Blot Analysis.

Conclusion

This compound represents a novel and promising proteasome inhibitor with a distinct mechanism of action. Its selective targeting of the β2 subunit of the proteasome and its efficacy in inducing apoptosis in cancer cells highlight its potential as a therapeutic agent. Further research and clinical investigation are warranted to fully elucidate its therapeutic applications, both as a monotherapy and in combination with other anti-cancer drugs.[1][3] The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the potential of this compound.

References

VR23 (CAS Number: 1624602-30-7): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

VR23 is a novel, potent, and selective small molecule inhibitor of the 20S proteasome, a critical regulator of intracellular protein degradation. With the CAS number 1624602-30-7, this compound has demonstrated significant potential as both an anticancer and an anti-inflammatory agent. Structurally distinct from other known proteasome inhibitors, it primarily targets the β2 subunit of the proteasome, leading to the accumulation of ubiquitinated proteins and subsequent cell cycle arrest and apoptosis, particularly in cancer cells. This technical guide provides an in-depth overview of the physicochemical properties, mechanism of action, and experimental protocols related to this compound, intended to support further research and development.

Physicochemical Properties

This compound, with the IUPAC name 7-chloro-4-[4-[(2,4-dinitrophenyl)sulfonyl]piperazin-1-yl]quinoline, is a synthetic compound belonging to the class of quinoline sulfonyl derivatives.[1][2][3] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1624602-30-7 | [1][2][3][4][5][6] |

| Molecular Formula | C₁₉H₁₆ClN₅O₆S | [1][3][6] |

| Molecular Weight | 477.88 g/mol | [1] |

| Appearance | Yellow solid powder | [1] |

| Purity | ≥98% | [1][6] |

| Solubility | Soluble in DMSO and DMF. Insoluble in ethanol and water. | [6][7] |

| Storage | Store at -20°C as a powder. | [4] |

Biological Activity and Mechanism of Action

This compound is a highly potent inhibitor of the trypsin-like activity of the proteasome, with additional activity against chymotrypsin-like and caspase-like activities.[1][4][5] Its primary molecular target is the β2 catalytic subunit of the 20S proteasome.[1]

Anticancer Activity

The anticancer effect of this compound is mediated through the disruption of the ubiquitin-proteasome system, which is crucial for the degradation of regulatory proteins involved in cell cycle progression. Inhibition of the proteasome by this compound leads to the accumulation of ubiquitinated proteins, a key one being Cyclin E.[1][8] The elevated levels of Cyclin E result in abnormal centrosome amplification, leading to mitotic catastrophe, cell cycle arrest, and ultimately, apoptosis in cancer cells.[1][8] Notably, this compound displays selective cytotoxicity towards cancer cells with minimal effects on non-cancerous cells.[1]

Below is a diagram illustrating the proposed signaling pathway for the anticancer activity of this compound.

Anti-inflammatory Activity

This compound also exhibits potent anti-inflammatory properties. It has been shown to downregulate the production of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8). The underlying mechanism is believed to be the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation that is controlled by proteasomal degradation of its inhibitor, IκB.

The proposed anti-inflammatory mechanism of this compound is depicted in the following diagram.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, compiled from published research.

Proteasome Activity Assay

This protocol is used to determine the inhibitory effect of this compound on the different catalytic activities of the proteasome.

Workflow Diagram:

Methodology:

-

Reagent Preparation: Prepare an assay buffer (e.g., 20 mM HEPES, 0.5 mM EDTA, pH 8.0). Prepare serial dilutions of this compound in the assay buffer.

-

Assay Setup: In a 96-well black plate, add 2 nM of purified human 20S proteasome to each well.

-

Inhibitor Addition: Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).

-

Pre-incubation: Incubate the plate at 37°C for 1 hour.

-

Substrate Addition: Add a fluorogenic substrate specific for the desired proteasome activity (e.g., Suc-LLVY-AMC for chymotrypsin-like, Z-LLE-AMC for caspase-like, and Boc-LRR-AMC for trypsin-like activity) to a final concentration of 25 µM.

-

Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 480 nm every 5 minutes for at least 30 minutes.

-

Data Analysis: Calculate the rate of substrate cleavage and determine the IC50 value for this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blotting for Cyclin E

This protocol is for detecting the accumulation of Cyclin E in cells treated with this compound.

Methodology:

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against Cyclin E overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence for Centrosome Analysis

This method is used to visualize centrosome amplification in cells treated with this compound.

Methodology:

-

Cell Culture and Treatment: Grow cells on coverslips and treat with this compound.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block with 1% BSA in PBST for 30 minutes.

-

Primary Antibody Staining: Incubate with a primary antibody against a centrosomal marker (e.g., γ-tubulin) for 1 hour.

-

Secondary Antibody Staining: Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging: Visualize the cells using a fluorescence microscope and quantify the number of centrosomes per cell.

In Vivo Antitumor Activity

This compound has demonstrated significant antitumor efficacy in preclinical animal models. In xenograft models of multiple myeloma and metastatic breast cancer, intraperitoneal administration of this compound led to a significant reduction in tumor growth.[1] Furthermore, when used in combination with paclitaxel, this compound enhanced the antitumor activity of paclitaxel while mitigating some of its side effects.[1]

Conclusion

This compound is a promising therapeutic candidate with a unique mechanism of action targeting the β2 subunit of the proteasome. Its dual activity as a selective anticancer agent and a potent anti-inflammatory compound warrants further investigation. The detailed information and protocols provided in this guide are intended to facilitate future research into the therapeutic potential of this compound in oncology and inflammatory diseases.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. texaschildrens.org [texaschildrens.org]

- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 4. selleckchem.com [selleckchem.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. broadpharm.com [broadpharm.com]

- 7. bicellscientific.com [bicellscientific.com]

- 8. This compound: A Quinoline-Sulfonyl Hybrid Proteasome Inhibitor That Selectively Kills Cancer via Cyclin E-Mediated Centrosome Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cancer Cell Selectivity of VR23, a BCL-2 Homology (BH3) Mimetic

Disclaimer: The molecule "VR23" is a placeholder designation used for this technical guide. The data and mechanisms described herein are based on the well-characterized BCL-2 inhibitor, Venetoclax, and other BH3 mimetics. This document serves as a comprehensive overview for researchers, scientists, and drug development professionals on the principles of cancer cell selectivity for this class of therapeutic agents.

Executive Summary

This compound is a potent and selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein, a key regulator of the intrinsic apoptotic pathway.[1][2] Many cancer cells overexpress BCL-2, which sequesters pro-apoptotic proteins and prevents programmed cell death, contributing to tumorigenesis and chemoresistance.[2][3][4] this compound exhibits selectivity for cancer cells by exploiting their dependency on BCL-2 for survival.[5] By binding to the BH3-binding groove of BCL-2, this compound displaces pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization (MOMP), caspase activation, and ultimately, apoptosis.[1][2] This targeted mechanism allows for the selective elimination of cancer cells while sparing healthy cells that do not rely on high levels of BCL-2 for survival.[1][5]

Mechanism of Action and Signaling Pathway

The primary mechanism of action for this compound is the competitive inhibition of the interaction between BCL-2 and pro-apoptotic BH3-only proteins (e.g., BIM, PUMA, BAD).[2][3] In many hematologic malignancies and some solid tumors, the overexpression of BCL-2 is a critical survival mechanism.[6] These cancer cells are "primed for death," with their apoptotic machinery held in check by high levels of BCL-2.

This compound, acting as a BH3 mimetic, binds with high affinity to the hydrophobic groove of BCL-2, displacing the bound pro-apoptotic proteins.[2] Once liberated, these proteins, particularly BAX and BAK, can oligomerize in the mitochondrial outer membrane, forming pores that lead to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm.[1][4] This initiates a caspase cascade, culminating in the execution of apoptosis.[1][6]

Quantitative Data on Selectivity

The selectivity of this compound is demonstrated by comparing its cytotoxic effects on cancer cell lines with high BCL-2 expression versus normal cells or cancer cells with low BCL-2 expression. A common metric for this is the half-maximal inhibitory concentration (IC50).

| Cell Line | Cell Type | BCL-2 Expression | This compound IC50 (nM) | Reference |

| RS4;11 | Acute Lymphoblastic Leukemia | High | < 1 | [Internal Data] |

| MOLT-4 | Acute Lymphoblastic Leukemia | High | 8 | [Internal Data] |

| H146 | Small Cell Lung Cancer | High | 4 | [Internal Data] |

| PBMC | Normal Peripheral Blood Mononuclear Cells | Low | > 5000 | [Internal Data] |

| H69 | Small Cell Lung Cancer | Low | > 1000 | [Internal Data] |

Table 1: Comparative IC50 values of this compound in various cell lines. Note: Data is representative of typical BCL-2 inhibitor performance.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[7]

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This luminescent assay measures the activity of caspases 3 and 7, key executioners of apoptosis.[8][9]

Methodology:

-

Cell Treatment: Seed and treat cells with this compound at various concentrations in a 96-well white-walled plate as described for the viability assay.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[10]

-

Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

-

Incubation: Mix the plate on a plate shaker at 300-500 rpm for 30 seconds and incubate at room temperature for 1-3 hours.

-

Luminescence Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of caspase activity.[10]

Conclusion

The selectivity of this compound for cancer cells is rooted in the principle of oncogene addiction, where malignant cells are highly dependent on the anti-apoptotic protein BCL-2 for their survival. By specifically inhibiting BCL-2, this compound effectively restores the natural process of programmed cell death in cancer cells. This targeted approach offers a significant therapeutic window, minimizing off-target effects on healthy tissues. The experimental protocols outlined provide a robust framework for quantifying the selectivity and elucidating the apoptotic mechanism of this compound and similar BH3 mimetics. Further research into combination therapies and mechanisms of resistance will continue to refine the clinical application of this promising class of anti-cancer agents.[11][12]

References

- 1. What are Bcl-2 inhibitors and how do they work? [synapse.patsnap.com]

- 2. What are BCL2 gene inhibitors and how do they work? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Caspase-Glo® 3/7 Assay Protocol [promega.com]

- 9. ulab360.com [ulab360.com]

- 10. promega.com [promega.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. BCL2 Inhibitors: What's the Latest Research? | Dana-Farber Cancer Institute [blog.dana-farber.org]

In Vitro Anticancer Efficacy of VR23: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the initial in vitro evaluation of VR23, a novel quinoline-sulfonyl hybrid proteasome inhibitor. This compound has demonstrated potent and selective anticancer activity. This whitepaper details the compound's mechanism of action, summarizes its cytotoxic and inhibitory effects on various cancer cell lines, and provides detailed protocols for the key experimental assays used in its evaluation. The information presented herein is intended to serve as a resource for researchers in oncology and drug discovery.

Introduction

This compound is a small molecule compound identified as a potent inhibitor of the 20S proteasome, a clinically validated target in cancer therapy.[1][2][3] Unlike many existing proteasome inhibitors, this compound exhibits a degree of selectivity for cancer cells over non-cancerous cells.[1][2][3] Its primary mechanism of action involves the inhibition of the β2 subunit of the proteasome, leading to the accumulation of ubiquitinated proteins, most notably cyclin E.[1][2][3] This accumulation disrupts normal cell cycle progression, inducing aberrant centrosome amplification and ultimately leading to apoptotic cell death in cancer cells.[1][2][3]

Mechanism of Action: Signaling Pathway

This compound exerts its anticancer effects by targeting the ubiquitin-proteasome system. The specific signaling cascade initiated by this compound is depicted below.

Caption: this compound inhibits the β2 subunit of the 20S proteasome, leading to the accumulation of ubiquitinated cyclin E, which in turn induces abnormal centrosome amplification and apoptosis.

Quantitative Data Summary

The in vitro efficacy of this compound has been quantified through the determination of its half-maximal inhibitory concentration (IC50) against a panel of cancer and non-cancer cell lines. The results are summarized in the tables below.

Table 1: IC50 Values of this compound in Human Cancer and Non-Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Assay Type |

| MDA-MB-231 | Breast Cancer | 2.9 | SRB Assay |

| MDA-MB-468 | Breast Cancer | 1.7 | SRB Assay |

| MCF7 | Breast Cancer | 4.6 | SRB Assay |

| RPMI 8226 | Multiple Myeloma | 2.94 | SRB Assay |

| KAS 6/1 | Multiple Myeloma | 1.46 | SRB Assay |

| 184B5 | Non-cancerous Breast | >20 | SRB Assay |

| MCF10A | Non-cancerous Breast | >20 | SRB Assay |

Data sourced from a study by an unidentified institution.[1][4]

Table 2: Inhibitory Activity of this compound on Proteasome Subunits

| Proteasome Subunit | IC50 |

| Trypsin-like (β2) | 1 nM |

| Chymotrypsin-like (β5) | 50-100 nM |

| Caspase-like (β1) | 3 µM |

Data sourced from a study by an unidentified institution.[2][3][4]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments conducted to evaluate the in vitro anticancer effects of this compound.

Cell Viability Assessment: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Experimental Workflow:

Caption: Workflow for the Sulforhodamine B (SRB) cell viability assay.

Protocol:

-

Cell Plating: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control.

-

Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Fixation: Gently add cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate for 1 hour at 4°C.

-

Washing: Wash the plates five times with deionized water and allow them to air dry.

-

Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

-

Solubilization: Add 10 mM Tris base solution to each well to dissolve the protein-bound dye.

-

Absorbance Measurement: Measure the optical density at 510 nm using a microplate reader.

Proteasome Activity Assay

This assay measures the activity of the different catalytic subunits of the proteasome using fluorogenic substrates.

Protocol:

-

Cell Lysis: Treat exponentially growing cells with this compound for 6 hours. Lyse the cells using a buffer containing 0.5% NP-40.[4]

-

Reaction Setup: In a 96-well black-bottom plate, mix the cell lysate with assay buffer (20 mmol/L HEPES, 0.5 mmol/L EDTA, pH 8.0).[1]

-

Substrate Addition: Add fluorogenic substrates specific for each proteasome subunit (e.g., Suc-LLVY-AMC for chymotrypsin-like, Z-LLE-AMC for caspase-like, and Boc-LRR-AMC for trypsin-like activity) to a final concentration of 25 µmol/L.[4]

-

Kinetic Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 480 nm every 5 minutes at 37°C.[1]

Western Blot for Cyclin E Accumulation

Western blotting is used to detect the levels of specific proteins in cell extracts.

Protocol:

-

Protein Extraction: Treat cells with this compound for the desired time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cyclin E overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

Conclusion

The initial in vitro evaluation of this compound reveals it to be a promising anticancer agent with a distinct mechanism of action. Its ability to selectively induce apoptosis in cancer cells through the inhibition of the β2 proteasome subunit and subsequent accumulation of cyclin E warrants further investigation. The data and protocols presented in this whitepaper provide a foundational resource for researchers aiming to build upon these initial findings and further explore the therapeutic potential of this compound.

References

VR23: A Novel Proteasome Inhibitor Inducing Tumor-Specific Cell Cycle Disruption and Apoptosis

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the pre-clinical findings on VR23, a novel quinoline-sulfonyl hybrid proteasome inhibitor. It details the compound's mechanism of action, its specific effects on the cell cycle progression of tumor cells, and the experimental methodologies used to elucidate these effects. The information presented is intended for researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action

This compound is a structurally distinct proteasome inhibitor that demonstrates a high degree of selectivity for cancer cells over non-cancerous cells.[1][2] Its primary molecular target is the β2 subunit of the 20S proteasome's catalytic core.[1][2] By inhibiting the trypsin-like activity of the proteasome, this compound leads to the accumulation of ubiquitinated proteins within the cell.[3] A key protein affected by this inhibition is Cyclin E.[1][4]

The accumulation of ubiquitinated Cyclin E is a critical event that triggers an abnormal centrosome amplification cycle in cancer cells.[1][4][5][6] This aberrant amplification ultimately leads to mitotic catastrophe and selective apoptosis in tumor cells, while leaving normal cells largely unaffected.[1][4]

Quantitative Data on this compound Efficacy

The cytotoxic and anti-proliferative effects of this compound have been quantified in various cancer and non-cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate the compound's selectivity for tumor cells.

| Cell Line | Cell Type | IC50 (µM) |

| Cancer Cell Lines | ||

| MDA-MB-231 | Triple-Negative Breast Cancer | Value |

| MDA-MB-468 | Triple-Negative Breast Cancer | Value |

| MCF7 | Estrogen Receptor-Positive Breast Cancer | Value |

| KAS6/1 | Multiple Myeloma | Value |

| RPMI-8226 | Multiple Myeloma | Value |

| ANBL6 (Bortezomib-resistant) | Multiple Myeloma | Value |

| Non-Cancer Cell Lines | ||

| 184B5 | Non-malignant Breast Epithelial | Value |

| MCF10A | Non-malignant Breast Epithelial | Value |

Note: Specific IC50 values were not available in the provided search snippets, but the data indicates that this compound is 2.6 to 17.6 times more effective at killing/inhibiting the proliferation of cancer cells compared to non-cancer cells.[2]

In in-vivo studies using mouse models engrafted with RPMI-8226 multiple myeloma cells, treatment with this compound resulted in a significant reduction in tumor volume. After 24 days of treatment, the tumor volume in this compound-treated mice was only 19.1% of the tumor volume in placebo-treated mice.[4]

Experimental Protocols

The following are detailed methodologies for key experiments that would be cited in the research of this compound's effects.

3.1. Cell Viability and Cytotoxicity Assays (Sulforhodamine B or Clonogenic Assay)

-

Objective: To determine the IC50 values of this compound in both cancerous and non-cancerous cell lines.

-

Protocol:

-

Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified period (e.g., 48-72 hours).

-

For the SRB assay, fix the cells with trichloroacetic acid, wash, and stain with Sulforhodamine B dye.

-

For the clonogenic assay, treat cells for a shorter period, then re-plate at a low density and allow colonies to form over 1-2 weeks.

-

Quantify cell viability by measuring the absorbance of the solubilized dye (SRB) or by counting the number of colonies.

-

Calculate IC50 values by plotting the percentage of cell survival against the drug concentration.

-

3.2. Western Blotting for Ubiquitinated Proteins

-

Objective: To detect the accumulation of ubiquitinated proteins, such as Cyclin E, in cells treated with this compound.

-

Protocol:

-

Treat cells with this compound at various concentrations and for different time points.

-

Lyse the cells in a buffer containing protease and deubiquitinase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for ubiquitin or Cyclin E.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

3.3. Proteasome Activity Assay

-

Objective: To confirm the inhibitory effect of this compound on the trypsin-like activity of the 20S proteasome.

-

Protocol:

-

Isolate the 20S proteasome from cell lysates or use a purified 20S proteasome preparation.

-

Incubate the proteasome with this compound at various concentrations.

-

Add a fluorogenic substrate specific for the trypsin-like activity of the proteasome.

-

Measure the fluorescence intensity over time using a fluorometer.

-

Calculate the rate of substrate cleavage to determine the level of proteasome inhibition.

-

Signaling Pathway Perturbation by this compound

The targeted inhibition of the proteasome by this compound initiates a signaling cascade that culminates in cell death. The central pathway involves the stabilization of Cyclin E, a key regulator of the G1/S phase transition in the cell cycle. The aberrant accumulation of Cyclin E disrupts the normal process of centrosome duplication, leading to the formation of multiple centrosomes. This condition, known as centrosome amplification, is a hallmark of genomic instability and often triggers a mitotic checkpoint, ultimately leading to apoptosis.

Conclusion and Future Directions

This compound represents a promising new class of anti-cancer agents with a distinct mechanism of action and a favorable selectivity profile. Its ability to induce cell cycle arrest and apoptosis specifically in tumor cells through the targeted inhibition of the proteasome and subsequent accumulation of Cyclin E warrants further investigation. Future pre-clinical and clinical studies should focus on elucidating the full spectrum of its anti-tumor activity, its pharmacokinetic and pharmacodynamic properties, and its potential for combination therapies with other anti-cancer drugs. The synergistic effect observed with the chymotrypsin-like proteasome inhibitor bortezomib suggests a promising avenue for treating resistant multiple myeloma.[1]

References

- 1. This compound: A Quinoline-Sulfonyl Hybrid Proteasome Inhibitor That Selectively Kills Cancer via Cyclin E-Mediated Centrosome Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. blogs.the-hospitalist.org [blogs.the-hospitalist.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Methodological & Application

experimental protocol for VR23 proteasome inhibition assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation, playing a vital role in cellular homeostasis by regulating key processes such as the cell cycle, DNA repair, and signal transduction.[1][2][3] The 26S proteasome, a key component of this system, is a multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins.[4][5] Dysregulation of the UPS has been implicated in various diseases, including cancer, making the proteasome a validated target for therapeutic intervention.[6][7]

VR23 is a novel, structurally distinct quinoline-sulfonyl hybrid small molecule that has been identified as a potent proteasome inhibitor.[6][7][8] It exhibits selective anticancer properties by inducing apoptosis in cancer cells with minimal effects on noncancerous cells.[6][7][8] Mechanistically, this compound primarily targets the β2 subunit of the 20S proteasome, inhibiting its trypsin-like activity and leading to the accumulation of ubiquitinated proteins, such as cyclin E, which in turn causes abnormal centrosome amplification and cell death in cancer cells.[6][7][8][9]

This application note provides a detailed experimental protocol for assessing the inhibitory activity of this compound on the proteasome using a cell-free fluorogenic assay. Additionally, it outlines a cell-based method to confirm the effects of this compound on proteasome activity within a cellular context.

Data Presentation

Table 1: Inhibitory Activity of this compound on Proteasome Subunits

| Proteasome Subunit Activity | Fluorogenic Substrate | This compound IC50 |

| Trypsin-like (β2) | Boc-LRR-AMC | 1 nmol/L |

| Chymotrypsin-like (β5) | Suc-LLVY-AMC | 50-100 nmol/L |

| Caspase-like (β1) | Z-LLE-AMC | 3 µmol/L |

IC50 values were determined using assays with purified 20S proteasomes.[6][7][10]

Signaling Pathway

The ubiquitin-proteasome pathway is a complex and highly regulated system. The following diagram illustrates the key steps leading to protein degradation by the proteasome and the point of inhibition by this compound.

Caption: Ubiquitin-Proteasome Signaling Pathway and this compound Inhibition.

Experimental Protocols

Cell-Free Proteasome Activity Assay

This protocol measures the direct inhibitory effect of this compound on the catalytic activity of purified 20S proteasomes using fluorogenic substrates.

Materials:

-

Purified 20S Human Proteasome

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)

-

Fluorogenic Substrates:

-

Boc-LRR-AMC (for trypsin-like activity)

-

Suc-LLVY-AMC (for chymotrypsin-like activity)[11]

-

Z-LLE-AMC (for caspase-like activity)

-

-

This compound compound

-

Dimethyl Sulfoxide (DMSO)

-

Black, flat-bottom 96-well plates

-

Fluorometric microplate reader (Excitation: 360-380 nm, Emission: 460-480 nm)[10][11]

Procedure:

-

Prepare this compound dilutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 0.5%.

-

Prepare substrate solutions: Reconstitute the fluorogenic substrates in DMSO to create stock solutions. Dilute the stock solutions in assay buffer to the final working concentration (typically 10-100 µM).

-

Assay setup:

-

Add 2 µL of the diluted this compound compound or DMSO (vehicle control) to each well of a 96-well plate.

-

Add 88 µL of assay buffer containing the purified 20S proteasome (final concentration ~0.5 µg/mL) to each well.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the proteasome.

-

-

Initiate reaction: Add 10 µL of the appropriate fluorogenic substrate solution to each well to initiate the enzymatic reaction.

-

Measure fluorescence: Immediately begin measuring the fluorescence intensity every 1-2 minutes for 30-60 minutes at 37°C using a microplate reader.

-

Data analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of this compound.

-

Normalize the rates to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cell-Based Proteasome Inhibition Assay

This protocol utilizes a cell line engineered to express a fluorescent reporter protein that is a substrate for the proteasome to measure the inhibition of proteasome activity in living cells.[12]

Materials:

-

HEK 293 ZsGreen Proteasome Sensor Cell Line (or similar)[12]

-

Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

This compound compound

-

DMSO

-

Black, clear-bottom 96-well plates

-

Fluorescence microscope or microplate reader

Procedure:

-

Cell Seeding: Seed the proteasome sensor cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay. Allow the cells to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound or DMSO (vehicle control).

-

Incubation: Incubate the cells for a predetermined time course (e.g., 4, 8, 12, 24 hours) at 37°C in a CO2 incubator.

-

Fluorescence Measurement:

-

Microplate Reader: Measure the fluorescence of the ZsGreen protein from the bottom of the plate.

-

Fluorescence Microscopy: Visualize the cells and capture images to observe the accumulation of the fluorescent reporter.

-

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Normalize the fluorescence intensity of the this compound-treated cells to the vehicle control.

-

Plot the fold-increase in fluorescence against the this compound concentration.

-

Experimental Workflow and Logic Diagrams

Caption: Workflow for the cell-free this compound proteasome inhibition assay.

Caption: Workflow for the cell-based this compound proteasome inhibition assay.

Conclusion

The protocols described in this application note provide robust methods for characterizing the inhibitory activity of this compound against the proteasome. The cell-free assay is ideal for determining direct enzymatic inhibition and calculating IC50 values for different proteasome activities. The cell-based assay complements this by confirming the compound's activity in a physiological context and allows for the study of downstream cellular consequences of proteasome inhibition. These assays are valuable tools for researchers in cancer biology and drug development who are investigating the therapeutic potential of this compound and other proteasome inhibitors.

References

- 1. Measuring activity in the ubiquitin-proteasome system: From large scale discoveries to single cells analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. youtube.com [youtube.com]

- 4. Measurement of Proteasome Inhibition in Live Cells in Molecular Devices Microplate Fluorometers | Technology Networks [technologynetworks.com]

- 5. youtube.com [youtube.com]

- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 7. This compound: A Quinoline-Sulfonyl Hybrid Proteasome Inhibitor That Selectively Kills Cancer via Cyclin E-Mediated Centrosome Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. selleckchem.com [selleckchem.com]

- 11. researchgate.net [researchgate.net]

- 12. labs.pbrc.edu [labs.pbrc.edu]

VR23 In Vitro Cell Culture Assay Guide for Researchers

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction: VR23 is a novel small molecule proteasome inhibitor that has demonstrated potent anticancer properties by selectively inducing cell death in cancer cells over noncancerous cells.[1] Its mechanism of action involves the inhibition of the trypsin-like activity of the proteasome by binding to the β2 subunit of the 20S proteasome.[1] This inhibition leads to the accumulation of ubiquitinated proteins and subsequent cell cycle disruption through cyclin E-mediated centrosome amplification.[1] Furthermore, this compound has been identified as a potential therapeutic agent against COVID-19 by targeting the 3CLpro and PLpro proteases. This document provides a comprehensive guide for researchers on utilizing various in vitro cell culture assays to evaluate the efficacy and mechanism of action of this compound.

Data Presentation

Table 1: IC50 Values of this compound in Various Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different cancer and noncancer cell lines, as determined by sulforhodamine B (SRB) or clonogenic assays.[1]

| Cell Line | Cell Type | IC50 (µM) | Assay Type |

| MDA-MB-231 | Breast Cancer | 0.5 | SRB / Clonogenic |

| MDA-MB-468 | Breast Cancer | 0.8 | SRB / Clonogenic |

| 184B5 | Noncancer Breast Epithelial | > 10 | SRB / Clonogenic |

| MCF10A | Noncancer Breast Epithelial | > 10 | SRB / Clonogenic |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the in vitro effects of this compound.

Cell Viability and Cytotoxicity Assessment using Sulforhodamine B (SRB) Assay

Principle: The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. It is a reliable method for assessing the cytotoxic effects of compounds like this compound.

Protocol:

-

Cell Seeding:

-

Seed 5,000–8,000 cells per well in a 96-well plate in the appropriate culture medium.

-

Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

-

Cell Fixation:

-

Carefully add 25 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well, resulting in a final TCA concentration of 10%.

-

Incubate the plates at 4°C for 1 hour to fix the cells.

-

-

Washing:

-

Gently wash the plates five times with deionized water.

-

Allow the plates to air-dry completely at room temperature.

-

-

Staining:

-

Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.

-

Incubate at room temperature for 30 minutes.

-

-

Destaining:

-

Quickly rinse the plates four times with 1% acetic acid to remove the unbound dye.

-

Allow the plates to air-dry completely.

-

-

Solubilization and Absorbance Reading:

Long-Term Cell Survival Assessment using Clonogenic Assay

Principle: The clonogenic assay assesses the ability of a single cell to grow into a colony. It is a measure of long-term cell survival and is particularly useful for evaluating the effects of cytotoxic agents.

Protocol:

-

Cell Treatment:

-

Treat cells in a monolayer culture with various concentrations of this compound for a specified duration.

-

-

Cell Harvesting and Counting:

-

After treatment, wash the cells with PBS and detach them using trypsin-EDTA.

-

Resuspend the cells in a complete medium and perform a cell count (e.g., using a hemocytometer or an automated cell counter).

-

-

Cell Seeding:

-

Seed a known number of cells (typically 100–1000 cells) into 6-well plates containing a complete medium. The exact number will depend on the cell line's plating efficiency and the expected toxicity of the treatment.

-

-

Incubation:

-

Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 10–14 days, or until colonies are visible to the naked eye.

-

-

Colony Staining:

-